![molecular formula C17H21N3OS B2573888 2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide CAS No. 392256-13-2](/img/structure/B2573888.png)
2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide
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Description
2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide, also known as EPPTB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. EPPTB is a synthetic compound that was first synthesized in 2009 by a team of researchers from the University of California, San Francisco. Since then, EPPTB has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Scientific Research Applications
- Thieno[3,2-d]pyrimidines, a class of compounds related to our target molecule, have shown promise as potential anticancer agents . Researchers can investigate the cytotoxic effects of this compound on cancer cell lines, explore its mechanism of action, and assess its potential as a novel chemotherapeutic agent.
- Thienopyrimidines have been associated with anti-inflammatory activity . Investigating the anti-inflammatory effects of our compound could lead to the development of new drugs for managing inflammatory diseases.
- Thieno[3,2-d]pyrimidines have demonstrated antimicrobial properties . Researchers can explore the antibacterial and antifungal effects of our compound against various pathogens, potentially identifying new antimicrobial agents.
- Given the structural similarities to other thienopyrimidines, our compound might exhibit neuroprotective effects . Researchers can study its impact on neuronal cells, synaptic function, and neurodegenerative diseases.
- Investigate whether our compound acts as an enzyme inhibitor. Thienopyrimidines have been explored as inhibitors of specific enzymes, such as kinases or proteases . Assess its selectivity and potential therapeutic applications.
- Thienopyrimidines and related heterocycles have been used in materials science and organic electronics due to their unique electronic properties . Researchers can explore the synthesis of derivatives for applications in organic semiconductors, solar cells, or light-emitting devices.
Anticancer Research
Anti-inflammatory Properties
Antimicrobial Activity
Neuroprotective Potential
Enzyme Inhibition Studies
Materials Science and Organic Electronics
properties
IUPAC Name |
2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-3-12(4-2)17(21)18-16-14-10-22-11-15(14)19-20(16)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWPEPKKNIZVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide |
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